N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Description
This compound is an acetamide derivative featuring a benzodioxol (1,3-benzodioxole) moiety linked via an N-methyl group and a sulfonylated indole core substituted with a 2-fluorobenzyl group. The benzodioxol group contributes to metabolic stability, while the sulfonyl moiety enhances binding affinity to target proteins, a common feature in kinase inhibitors or protease modulators .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S/c25-19-7-3-1-5-16(19)14-33(29,30)23-12-27(20-8-4-2-6-18(20)23)13-24(28)26-17-9-10-21-22(11-17)32-15-31-21/h1-12H,13-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZMDHWGMLSIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and an indole derivative. Its chemical formula is , with a molecular weight of approximately 445.48 g/mol. The presence of the benzodioxole unit is particularly noteworthy, as it has been associated with various biological activities.
Research indicates that compounds containing benzodioxole or indole structures often exhibit interactions with multiple biological targets. The specific mechanism of action for this compound may involve:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as α-amylase and various kinases, which are critical in metabolic pathways.
- Anticancer Activity : Studies suggest that derivatives of this compound could induce apoptosis in cancer cell lines by activating specific signaling pathways.
Antidiabetic Effects
Recent studies have highlighted the antidiabetic potential of related benzodioxole derivatives. For instance, compounds with similar structures demonstrated significant inhibition of α-amylase, which is crucial in carbohydrate metabolism. The IC50 values for these compounds were reported as low as 0.68 µM, indicating potent activity against this enzyme .
Anticancer Properties
The anticancer efficacy of this compound has been evaluated through various assays. In vitro studies showed that related compounds exhibited cytotoxic effects against several cancer cell lines, with IC50 values ranging from 26 to 65 µM . These findings suggest a promising avenue for further exploration in cancer therapeutics.
Case Study 1: In Vitro Cytotoxicity
A study involving the evaluation of cytotoxic effects on normal and cancer cell lines demonstrated that while the compound exhibited potent activity against cancer cells, it showed negligible cytotoxicity towards normal cells (IC50 > 150 µM). This selectivity is crucial for minimizing side effects in therapeutic applications .
Case Study 2: In Vivo Antidiabetic Assessment
In vivo experiments using a streptozotocin-induced diabetic mouse model indicated that treatment with related benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This highlights the potential for developing new antidiabetic agents based on this chemical scaffold.
Table 1: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Recent studies have indicated that N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide exhibits promising anticancer properties. It has been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro studies demonstrated that the compound reduced viability in breast cancer cells by targeting key signaling pathways involved in tumor growth .
Antimicrobial Properties:
The compound has also been investigated for its antimicrobial effects. Preliminary assays suggest it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects:
Emerging research suggests potential neuroprotective effects of this compound in models of neurodegenerative diseases. It may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .
Biological Research Applications
Enzyme Inhibition Studies:
this compound serves as a valuable tool in studying enzyme interactions. Its structural similarity to natural substrates allows researchers to explore binding affinities and inhibition mechanisms against various enzymes relevant to metabolic pathways .
Receptor Binding Studies:
The compound is being used to investigate receptor-ligand interactions, particularly in the context of G-protein coupled receptors (GPCRs). Understanding how this compound interacts with specific receptors can provide insights into its therapeutic potential and side effects .
Industrial Applications
Material Science:
In the industrial sector, this compound is explored for developing new materials with tailored properties. Its unique chemical structure can lead to advancements in polymers and coatings that require specific thermal or mechanical characteristics .
Comparison with Similar Compounds
Structural Analog 1: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide (CAS 898408-59-8)
Key Features :
- Core Structure : Shares the benzodioxolmethyl-acetamide and sulfonylated indole backbone.
- Substituent Differences : Lacks fluorine on the benzylsulfonyl group (replaced with a simple benzyl).
- Molecular Weight: 462.5 g/mol (C₂₅H₂₂N₂O₅S) vs. the target compound’s estimated molecular weight of ~476.5 g/mol (assuming C₂₄H₂₀FN₂O₅S). Implications: The absence of fluorine may reduce electronegativity and alter binding kinetics.
Structural Analog 2: 2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide (CAS 893253-03-7)
Key Features :
- Core Structure : Similar sulfonylated indole-acetamide framework.
- Substituent Differences :
- Fluorine at the para position of the benzyl group (vs. ortho in the target compound).
- 3-Methoxyphenyl acetamide instead of benzodioxol.
- Molecular Weight : 452.5 g/mol (C₂₄H₂₁FN₂O₄S).
Implications :
The para-fluorine may enhance electronic effects without introducing significant steric bulk, while the 3-methoxyphenyl group could modulate lipophilicity and metabolic stability. This compound’s lower molecular weight may improve bioavailability compared to the benzodioxol-containing target .
Structural Analog 3: N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 41)
Key Features :
- Core Structure : Sulfonamide-linked indole-acetamide.
- Substituent Differences :
- 2,5-Bis(trifluoromethyl)phenyl sulfonyl group (highly electronegative).
- 4-Chlorobenzoyl and 5-methoxy groups on the indole.
- Molecular Weight : 610.9 g/mol (C₂₆H₁₇ClF₆N₂O₅S).
Implications :
The trifluoromethyl groups enhance metabolic resistance and electron-withdrawing effects, while the chlorobenzoyl group introduces steric bulk. The higher molecular weight may limit permeability but improve target affinity .
Structural Analog 4: N-{2-[(4-fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide (ZHAWOC5683)
Key Features :
- Core Structure : Isoindole-1,3-dione instead of indole.
- Substituent Differences :
- 4-Fluorobenzyl and hydroxyl-pentyloxy groups.
- Molecular Weight: Not explicitly stated but estimated to be ~500 g/mol. Implications: The isoindole-1,3-dione core may confer rigidity, while the hydroxyl-pentyloxy chain enhances hydrophilicity. This structural divergence suggests different target profiles compared to sulfonylated indoles .
Comparative Data Table
*Estimated based on structural similarity.
Key Research Findings
- Benzodioxol vs. Methoxyphenyl : Benzodioxolmethyl groups (target compound) offer superior metabolic stability over methoxyphenyl groups due to reduced oxidative susceptibility .
- Sulfonyl Group Variations : Trifluoromethyl-substituted sulfonyl groups (Compound 41) enhance electronegativity but increase molecular weight, which may compromise bioavailability .
Preparation Methods
Indole Core Synthesis
The indole moiety is typically constructed via Fischer indole synthesis or cyclization reactions . For example, phenylhydrazine derivatives react with ketones or aldehydes under acidic conditions (e.g., HCl or H₂SO₄) to form the indole backbone. Alternative methods include:
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Buchwald-Hartwig amination for nitrogen functionalization.
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Larock indole synthesis for palladium-catalyzed cyclization.
Key challenges include regioselectivity at the indole C3 position and minimizing byproducts such as isoindoles.
Sulfonylation at the Indole C3 Position
Introduction of the (2-fluorophenyl)methanesulfonyl group requires sulfonyl chloride intermediates . The reaction proceeds via nucleophilic substitution at the indole C3 position under basic conditions (e.g., NaH or K₂CO₃):
Acetamide Linkage Formation
The acetamide bridge is introduced through acyl chloride coupling or carbodiimide-mediated reactions :
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Bromoacetylation : Reacting the sulfonylated indole with bromoacetyl bromide in DCM.
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EDCI/DMAP Activation : Coupling the carboxylic acid derivative of benzodioxole with the indole intermediate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP):
Final Coupling with Benzodioxole Moiety
The N-(2H-1,3-benzodioxol-5-yl) group is attached via amide bond formation under inert atmospheres (argon or nitrogen):
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Reaction Time : 48 hours for complete conversion.
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Purification : Aqueous-organic extraction (e.g., 32% HCl and DCM) followed by anhydrous Na₂SO₄ drying.
Industrial-Scale Production Strategies
Continuous Flow Reactors
Industrial protocols prioritize flow chemistry to enhance yield and reduce waste:
Green Chemistry Principles
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Solvent Recycling : Recovery of DCM and THF via distillation.
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Catalyst Reuse : Immobilized DMAP on silica gel reduces reagent costs.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
Comparative Analysis of Synthetic Methods
Q & A
Q. What synthetic routes are commonly employed for preparing this compound and related indole derivatives?
The synthesis typically involves sequential functionalization of the indole core. Key steps include:
- Sulfonylation : Introducing the (2-fluorophenyl)methanesulfonyl group at the indole C3 position via sulfonyl chloride reactions under basic conditions (e.g., pyridine or triethylamine) .
- Acetamide coupling : Reacting the sulfonylated indole with activated benzodioxol-5-yl acetic acid derivatives using coupling agents like EDCI/HOBt .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (solvent optimization) are standard .
Q. What spectroscopic techniques are critical for structural characterization?
- H/C-NMR : Assigns proton environments (e.g., indole NH, benzodioxol methine) and confirms substituent connectivity .
- HRMS : Validates molecular formula by matching exact mass with calculated values (±5 ppm tolerance) .
- FT-IR : Identifies sulfonyl (S=O, ~1350–1150 cm) and amide (C=O, ~1650 cm) groups .
Q. What biological activities are reported for structurally similar indole-acetamide derivatives?
Analogous compounds exhibit:
- Anticancer activity : Inhibition of Bcl-2/Mcl-1 anti-apoptotic proteins via hydrophobic interactions with the indole scaffold .
- Antioxidant effects : Radical scavenging in DPPH/FRAP assays, attributed to electron-donating substituents (e.g., methoxy groups) .
- Enzyme inhibition : Targeting oxidoreductases (e.g., COX-2) through sulfonamide-mediated binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize byproducts?
- Catalyst screening : Test Pd-based catalysts for Suzuki couplings (if applicable) or Lewis acids for sulfonylation .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction efficiency.
- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., over-sulfonylated species) and adjust stoichiometry .
Q. How can discrepancies between experimental and theoretical spectroscopic data (e.g., NMR shifts) be resolved?
- DFT calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level and simulate NMR shifts with GIAO method .
- Solvent effects : Incorporate PCM models to account for solvent-induced shifts (e.g., DMSO-d vs. CDCl) .
- Conformational averaging : Use variable-temperature NMR to detect dynamic effects .
Q. What strategies are recommended for SAR studies to elucidate the pharmacophore?
- Systematic substitution : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the fluorophenyl ring) .
- In vitro assays : Test cytotoxicity (MTT assay) and target binding (surface plasmon resonance) to correlate structure with activity .
- Computational docking : Model interactions with Bcl-2 using AutoDock Vina to prioritize derivatives .
Q. How can SHELXL address challenges in refining crystal structures of sulfonylated indole derivatives?
- Disordered atoms : Apply PART and SUMP instructions to model split positions for flexible sulfonyl groups .
- Hydrogen placement : Use HFIX commands for riding hydrogens and refine isotropic displacement parameters .
- Validation metrics : Monitor R (<0.05) and Flack parameter (±0.03) for chiral centers .
Q. What computational methods predict binding modes to targets like Bcl-2/Mcl-1?
- Molecular docking : Use Glide (Schrödinger) with induced-fit protocols to account for protein flexibility .
- MD simulations : Run 100-ns trajectories in Desmond to assess binding stability (RMSD <2 Å) .
- MM-GBSA : Calculate binding free energies to rank compound affinity .
Q. How should enzymatic inhibition data (e.g., IC) be analyzed for oxidoreductase targets?
- Dose-response curves : Fit data to a four-parameter logistic equation using GraphPad Prism .
- Mechanistic studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Statistical validation : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (p<0.05) .
Q. What are the limitations of using HRMS for characterizing trace impurities?
- Low-abundance species : Employ MS/MS fragmentation (CID at 20–30 eV) to enhance sensitivity .
- Matrix effects : Spike internal standards (e.g., deuterated analogs) for quantitative analysis .
- High-resolution limits : Ensure resolving power >30,000 (e.g., Orbitrap instruments) to distinguish isobaric ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
